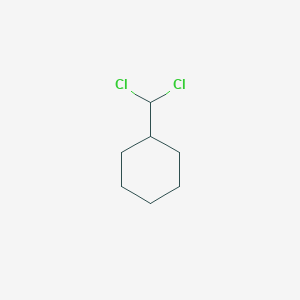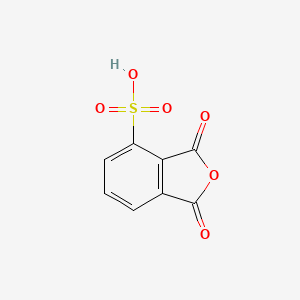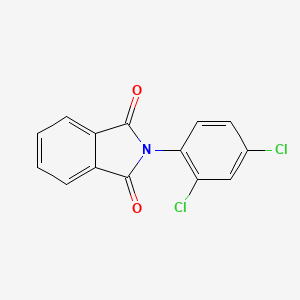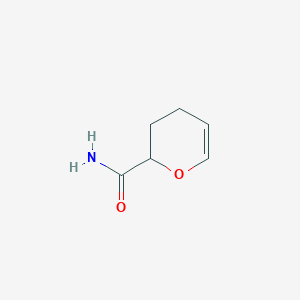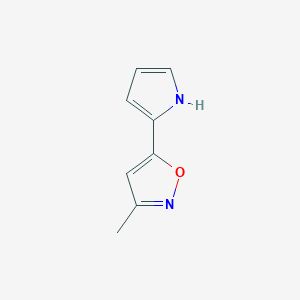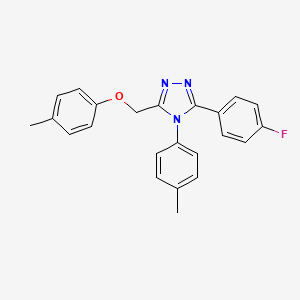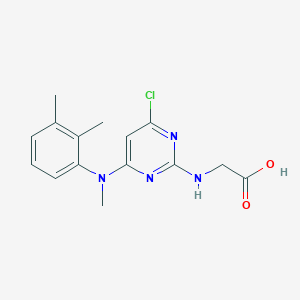
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid typically involves multiple steps. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dimethylphenyl groups. The final step involves the attachment of the aminoacetic acid moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)acetic acid
- 2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)oxy)acetic acid
Uniqueness
2-((4-Chloro-6-((2,3-dimethylphenyl)(methyl)amino)pyrimidin-2-yl)amino)acetic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C15H17ClN4O2 |
|---|---|
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-(N,2,3-trimethylanilino)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C15H17ClN4O2/c1-9-5-4-6-11(10(9)2)20(3)13-7-12(16)18-15(19-13)17-8-14(21)22/h4-7H,8H2,1-3H3,(H,21,22)(H,17,18,19) |
Clave InChI |
GBTHVURYRIXHFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(C)C2=CC(=NC(=N2)NCC(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


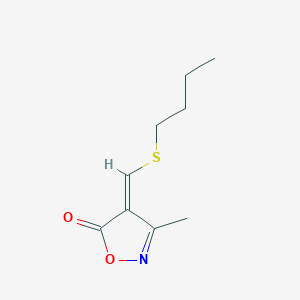
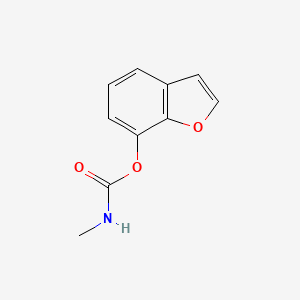
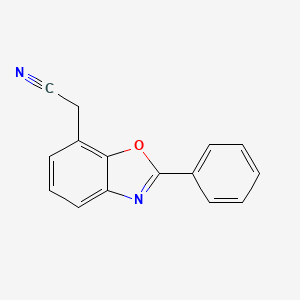
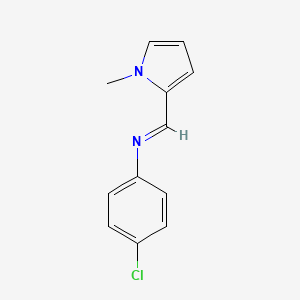
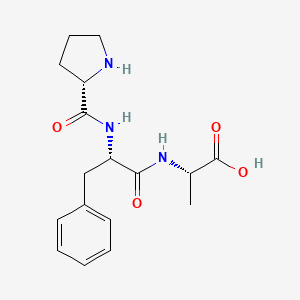
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
